molecular formula C7H10BNO2 B8800916 Pyridine-3-boronic acid dimethyl ester

Pyridine-3-boronic acid dimethyl ester

Cat. No. B8800916
M. Wt: 150.97 g/mol
InChI Key: WBKLCZDXTGLMCI-UHFFFAOYSA-N
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Patent
US05866568

Procedure details

n-Butyl lithium (31.3 ml of a 1.6M solution in hexane) was added to a stirred solution of 3-bromopyridine (4.8 ml) and trimethyl borate (6.2 ml) in dry THF (100 ml) at a rate such that the temperature did not exceed -65° C. The mixture was allowed to warm to ambient temperature over 16 hours and was filtered. The solid was washed with ether, combined with more solid obtained from the filtrate and rewashed with ether to give dimethoxy-(3-pyridyl)borane (3.5 g) as a solid, 1H NMR (CD3OD): 3.4 (s, 6 H), 7.2 (m, 1 H), 7.9 (m, 1 H), 8.2 (dd, 1 H), 8.6 (s, 1 H); mass spectrum (+ve CI): 152 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[B:13](OC)([O:16][CH3:17])[O:14][CH3:15].CCOCC>CCCCCC.C1COCC1>[CH3:15][O:14][B:13]([O:16][CH3:17])[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.8 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
6.2 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed -65° C
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The solid was washed with ether
CUSTOM
Type
CUSTOM
Details
obtained from the filtrate

Outcomes

Product
Name
Type
product
Smiles
COB(C=1C=NC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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